4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole

Übersicht

Beschreibung

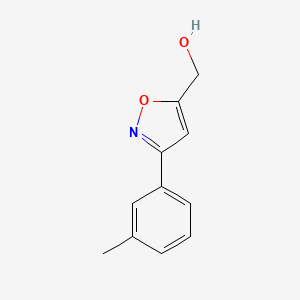

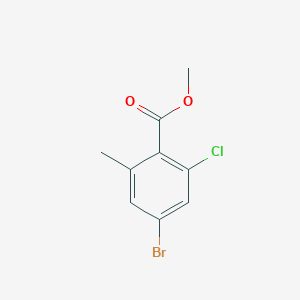

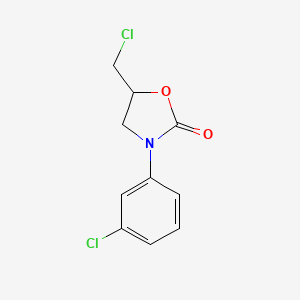

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It is a hybrid compound consisting of isothiazole and piperazine moieties . The compound has been characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .

Molecular Structure Analysis

The molecular structure of 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole is characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The InChI code is1S/C12H15N3OS/c1-16-9-3-2-4-10-11(9)14-12(17-10)15-7-5-13-6-8-15/h2-4,13H,5-8H2,1H3 . Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.34 . Its IUPAC name ismethyl 2-(1-piperazinyl)-1,3-benzothiazol-4-yl ether . The compound is solid in physical form .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole derivatives have been explored for their antimicrobial properties. Research by Patel, Agravat, and Shaikh (2011) synthesized a series of compounds including benzothiazole derivatives that demonstrated variable and modest activity against strains of bacteria and fungi. This points to the potential of these compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Antiproliferative Effects

A study by Kumar et al. (2014) focused on the synthesis of 4-thiazolidinone, pyridine, and piperazine-based conjugates and their antiproliferative effects on human leukemic cells. They identified a compound with significant cytotoxicity, suggesting the potential of these derivatives in cancer research (Kumar et al., 2014).

Anti-Inflammatory and Analgesic Agents

Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing their anti-inflammatory and analgesic properties. The study indicates the potential of benzothiazole derivatives as effective agents in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Synthesis and Characterization

A research by Kumara et al. (2017) involved the synthesis and characterization of novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insights into their molecular structure and potential reactive sites. This type of research is crucial for understanding how these compounds can be modified and used in various scientific applications (Kumara et al., 2017).

Antitubercular Activity

Naidu et al. (2016) synthesized and evaluated various benzo[d]isoxazole derivatives linked to piperazine for their anti-tubercular activity. They found some compounds with moderate to very good activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis (Naidu et al., 2016).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It is likely that the compound interacts with its targets in a manner similar to other benzothiazole derivatives .

Biochemical Pathways

Benzothiazole derivatives have been found to inhibit the tgf-β-induced smad2/3 phosphorylation at a cellular level .

Pharmacokinetics

The compound’s molecular weight is 26336 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Similar compounds have been found to exhibit various biological activities .

Action Environment

The introduction of a methoxy group to the benzothiazole ring in similar compounds has been found to improve solubility in certain environments .

Eigenschaften

IUPAC Name |

4-methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-9-3-4-10(17-2)11-12(9)18-13(15-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTUCMIXTHHCBPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Potassium benzo[b]thiophene-2-yltrifluoroborate](/img/structure/B1419868.png)

![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1419881.png)

![5,11-dihydro-6H-pyrido[2,3-b][1,4]benzodiazepine-6-thione](/img/structure/B1419882.png)